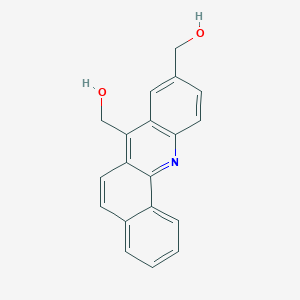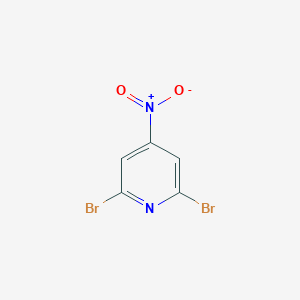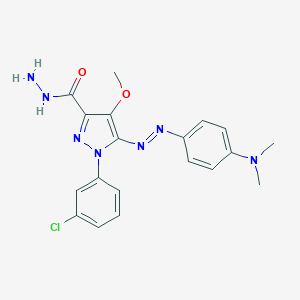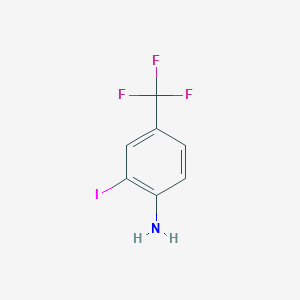
1-Allyl-2-methylenepyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Allyl-2-methylenepyrrolidine is a chemical compound that belongs to the class of pyrrolidine derivatives and is commonly known as AMP. This compound has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mechanism of Action
The mechanism of action of 1-Allyl-2-methylenepyrrolidine involves its interaction with the sigma-1 receptor. This interaction has been shown to modulate a variety of cellular processes including calcium signaling, protein phosphorylation, and neurotransmitter release. Additionally, 1-Allyl-2-methylenepyrrolidine has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
1-Allyl-2-methylenepyrrolidine has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can modulate the activity of a variety of enzymes including protein kinase C, nitric oxide synthase, and acetylcholinesterase. Additionally, 1-Allyl-2-methylenepyrrolidine has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its potential use in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 1-Allyl-2-methylenepyrrolidine in lab experiments is its high affinity for the sigma-1 receptor, which allows for the selective modulation of this protein. Additionally, this compound has been shown to have a high degree of selectivity for the sigma-1 receptor over other receptors, which may reduce the potential for off-target effects. However, one limitation of using 1-Allyl-2-methylenepyrrolidine in lab experiments is its relatively low solubility in aqueous solutions, which may make it difficult to administer in certain experimental settings.
Future Directions
There are a variety of future directions for the study of 1-Allyl-2-methylenepyrrolidine. One potential direction is the development of more selective and potent sigma-1 receptor agonists based on the structure of this compound. Additionally, further studies are needed to determine the potential therapeutic applications of this compound in the treatment of neurological disorders. Finally, the biochemical and physiological effects of 1-Allyl-2-methylenepyrrolidine on other cellular processes and systems should be further explored to gain a better understanding of its potential applications in scientific research.
Synthesis Methods
1-Allyl-2-methylenepyrrolidine can be synthesized using a variety of methods. One common method involves the reaction of 2-methylpyrrolidine with allyl bromide in the presence of a strong base such as sodium hydride. Another method involves the reaction of 2-methylpyrrolidine with allyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. Both of these methods result in the formation of 1-Allyl-2-methylenepyrrolidine as a colorless liquid.
Scientific Research Applications
1-Allyl-2-methylenepyrrolidine has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in a variety of cellular processes including cell survival, neuroprotection, and neurotransmitter release. As a result, 1-Allyl-2-methylenepyrrolidine has been studied for its potential use in the treatment of a variety of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
properties
CAS RN |
184288-52-6 |
|---|---|
Product Name |
1-Allyl-2-methylenepyrrolidine |
Molecular Formula |
C8H13N |
Molecular Weight |
123.2 g/mol |
IUPAC Name |
2-methylidene-1-prop-2-enylpyrrolidine |
InChI |
InChI=1S/C8H13N/c1-3-6-9-7-4-5-8(9)2/h3H,1-2,4-7H2 |
InChI Key |
RORBREJAJBEKRG-UHFFFAOYSA-N |
SMILES |
C=CCN1CCCC1=C |
Canonical SMILES |
C=CCN1CCCC1=C |
synonyms |
Pyrrolidine, 2-methylene-1-(2-propenyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Chloro-1H-benzo[d]imidazol-5-amine](/img/structure/B61608.png)

![2-[2-(2-methoxyphenyl)phenyl]acetic Acid](/img/structure/B61613.png)
![Ethyl 2-[3-(2-methoxyphenyl)phenyl]acetate](/img/structure/B61614.png)









